molecular formula C23H36N4O6 B12527937 L-Seryl-L-leucyl-L-phenylalanyl-L-valine CAS No. 798540-75-7

L-Seryl-L-leucyl-L-phenylalanyl-L-valine

Cat. No.: B12527937
CAS No.: 798540-75-7
M. Wt: 464.6 g/mol
InChI Key: CTJLNNSBJVNWTF-VJANTYMQSA-N
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Description

L-Seryl-L-leucyl-L-phenylalanyl-L-valine is a tetrapeptide composed of four amino acids: serine, leucine, phenylalanine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-leucyl-L-phenylalanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (serine) is attached to the resin.

    Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.

    Coupling: The next amino acid (leucine) is activated and coupled to the deprotected amino group of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for phenylalanine and valine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-leucyl-L-phenylalanyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The peptide bonds can be reduced under specific conditions.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products Formed

    Oxidation: Hydroxylated peptides.

    Reduction: Reduced peptides with modified peptide bonds.

    Substitution: Peptides with substituted functional groups.

Scientific Research Applications

L-Seryl-L-leucyl-L-phenylalanyl-L-valine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery and peptide-based treatments.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Seryl-L-leucyl-L-phenylalanyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various biochemical pathways by binding to these targets, influencing cellular functions and processes. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

L-Seryl-L-leucyl-L-phenylalanyl-L-valine can be compared with other similar tetrapeptides, such as:

  • L-Seryl-L-leucyl-L-phenylalanyl-L-alanine
  • L-Seryl-L-leucyl-L-phenylalanyl-L-isoleucine
  • L-Seryl-L-leucyl-L-phenylalanyl-L-tyrosine

Uniqueness

The unique combination of serine, leucine, phenylalanine, and valine in this compound imparts specific properties, such as hydrophobicity and potential for hydrogen bonding, which can influence its interactions and functions in biological systems.

Properties

CAS No.

798540-75-7

Molecular Formula

C23H36N4O6

Molecular Weight

464.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C23H36N4O6/c1-13(2)10-17(25-20(29)16(24)12-28)21(30)26-18(11-15-8-6-5-7-9-15)22(31)27-19(14(3)4)23(32)33/h5-9,13-14,16-19,28H,10-12,24H2,1-4H3,(H,25,29)(H,26,30)(H,27,31)(H,32,33)/t16-,17-,18-,19-/m0/s1

InChI Key

CTJLNNSBJVNWTF-VJANTYMQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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